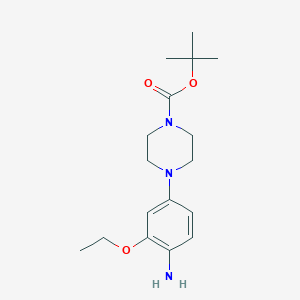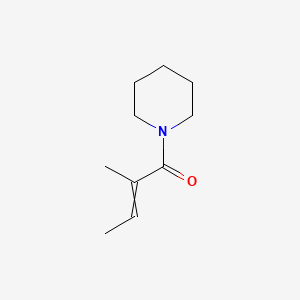
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, an amino group, and an ethoxyphenyl group attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 4-(4-amino-3-ethoxyphenyl)piperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, secondary amines, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in chemical synthesis.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological macromolecules, while the piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its methoxy and pyridinyl analogs. This difference can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C17H27N3O3 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl 4-(4-amino-3-ethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H27N3O3/c1-5-22-15-12-13(6-7-14(15)18)19-8-10-20(11-9-19)16(21)23-17(2,3)4/h6-7,12H,5,8-11,18H2,1-4H3 |
Clave InChI |
ZHERPWXUGSBBQE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)

![2-Chloro-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13948465.png)

![tert-Butyl 2-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13948475.png)


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 1-oxo-, methyl ester](/img/structure/B13948481.png)


![4-[[2-(2,4-Dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13948493.png)



